molecular formula C19H23ClN4O3 B5529057 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B5529057
M. Wt: 390.9 g/mol
InChI Key: GSNIIYTZONTHDA-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound "2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide" is synthesized through complex organic reactions involving acyl chlorides, amides, and various catalysts to achieve the desired molecular structure. The process involves the formation of key intermediates such as pyrazole and benzamide derivatives, showcasing the intricate steps necessary to achieve the final compound. For instance, the synthesis and reactions of related compounds involve multiple steps including reactions with triethyl orthoformate, acetic anhydride, and alkyl halides, demonstrating the complexity of synthesizing such molecules (Ahmed et al., 2002).

Molecular Structure Analysis The molecular structure of this compound is characterized by its unique combination of a pyrazole ring linked to a benzamide moiety with a chloro substituent, providing distinct chemical properties. X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations of similar compounds reveal intricate intermolecular interactions, such as hydrogen bonding and π-interactions, that contribute to the stabilization of the molecular structure in the solid state (Saeed et al., 2020).

Chemical Reactions and Properties This compound's chemical reactivity is influenced by its functional groups, such as the acetyl, pyrazole, and benzamide groups. These functionalities enable a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, underlining the versatility of the compound in organic synthesis and potential applications in medicinal chemistry (Park et al., 2014).

Physical Properties Analysis The physical properties of this compound, including melting point, solubility, and crystalline structure, are determined by its molecular architecture. The presence of chloro and methyl groups influences its lipophilicity and solubility in organic solvents, which are crucial parameters for its application in pharmaceutical formulations (Zhou et al., 2008).

Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic structure of the molecule. The pyrazole and benzamide functionalities play significant roles in its chemical behavior, offering sites for potential bioactive interactions and chemical modifications (Kumara et al., 2018).

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-13(25)24-7-5-16(6-8-24)27-18-4-3-15(20)9-17(18)19(26)21-10-14-11-22-23(2)12-14/h3-4,9,11-12,16H,5-8,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIIYTZONTHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

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